Felypressin
Overview
Description
Felypressin is a synthetic nonapeptide that is chemically related to vasopressin, a hormone produced by the posterior pituitary gland. It is primarily used as a vasoconstrictor in local anesthetic injections, particularly in dental procedures. This compound is known for its ability to constrict blood vessels, thereby reducing blood flow to the area where it is administered .
Mechanism of Action
Target of Action
Felypressin primarily targets the Vasopressin V1a receptor . This receptor is found in various sites around the body, including the CNS, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .
Mode of Action
This compound, a synthetic analog of lypressin or vasopressin, binds to the Vasopressin V1a receptor . This binding causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules . The vasoconstrictive action of this compound seems to be mediated by V1 receptors of the blood vessel smooth muscle .
Biochemical Pathways
Its vasoconstrictive activity mainly originates from inducing constriction of the venous part of the circulation .
Result of Action
The primary result of this compound’s action is the contraction of the smooth muscle in the vascular bed, leading to vasoconstriction . This makes it particularly useful as a hemostatic agent , and it is used primarily in local anesthetic injections for dental use .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that this compound is added to some local anesthetics such as prilocaine in a concentration of 0.03 IU/ml , and it will have its main physiological effects on vascular smooth muscle cells due to the form in which it is administered .
Biochemical Analysis
Biochemical Properties
Felypressin acts as a Vasopressin 1 agonist, meaning it binds to and activates the Vasopressin 1 receptor . This interaction triggers a series of biochemical reactions that lead to the contraction of smooth muscle in the vascular bed, particularly in capillaries, small arterioles, and venules .
Cellular Effects
The primary cellular effect of this compound is its ability to cause vasoconstriction, or the narrowing of blood vessels . This is achieved through its interaction with the Vasopressin 1 receptor, which is found in various sites around the body, including the central nervous system, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Vasopressin 1 receptor . This binding interaction triggers a cascade of events that ultimately lead to the contraction of smooth muscle cells in the vascular bed . This vasoconstrictive effect is what makes this compound useful in medical applications such as local anesthesia .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have equipotent pressure responses when compared with epinephrine . The hypertensive effects of this compound were also found to be reduced in rats treated with Atenolol, a β-blocker .
Transport and Distribution
Given its vasoconstrictive properties, it is likely that it is distributed throughout the vascular system where it can interact with Vasopressin 1 receptors .
Subcellular Localization
Given its role as a Vasopressin 1 agonist, it is likely that it interacts with receptors on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: Felypressin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound includes the incorporation of cysteinyl, phenylalanyl, glutaminyl, asparaginyl, prolyl, lysyl, and glycinamide residues, with a disulfide bridge joining the two cysteine residues .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and precise assembly of the peptide chain. The final product is purified using high-performance liquid chromatography to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions: Felypressin undergoes various chemical reactions, including:
Oxidation: The disulfide bridge in this compound can be oxidized, leading to the formation of sulfoxides or sulfones.
Reduction: The disulfide bridge can also be reduced to yield free thiol groups.
Substitution: Amino acid residues in this compound can undergo substitution reactions, where one amino acid is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as carbodiimides.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Felypressin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Felypressin is often compared with other vasopressin analogs, such as:
Lypressin: Another vasopressin analog with similar vasoconstrictor properties but different amino acid sequences.
Terlipressin: A longer-acting analog used in the treatment of variceal bleeding.
Desmopressin: Primarily used for its antidiuretic effects rather than vasoconstriction
Uniqueness of this compound: this compound is unique in its specific application in dental anesthesia and its relatively short duration of action compared to other vasopressin analogs. Its ability to provide localized vasoconstriction without significant systemic effects makes it particularly valuable in clinical settings .
Properties
IUPAC Name |
N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKQVVDKFKYTNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O11S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-59-7 | |
Record name | Felypressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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